molecular formula C22H17N3O3 B3567592 N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide

N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide

Cat. No.: B3567592
M. Wt: 371.4 g/mol
InChI Key: GLCQFUARILGKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide, also known as BHIM, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. BHIM belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound also possesses a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways.

Scientific Research Applications

N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-13-7-5-11-17(19)21(27)24-23-20-16-10-4-6-12-18(16)25(22(20)28)14-15-8-2-1-3-9-15/h1-13,26,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQFUARILGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
Reactant of Route 3
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
Reactant of Route 4
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
Reactant of Route 5
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
Reactant of Route 6
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide

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